Imidazo[1,2-a]quinoline-2-carbaldehyde
Description
Significance of Imidazo[1,2-a]quinoline Frameworks in Heterocyclic Chemistry
The imidazo[1,2-a]quinoline scaffold is a prominent structural motif in heterocyclic chemistry, largely due to the diverse biological activities exhibited by its derivatives. rsc.orgnih.gov This fused aromatic system is considered a "privileged structure" because it can interact with a wide range of biological targets, making it a valuable framework in drug discovery. researchgate.net
Derivatives of the broader imidazopyridine family, which includes imidazoquinolines, have been investigated for a vast array of pharmacological applications. nih.gov These include potential treatments for cancer, microbial and viral infections, and inflammation. nih.govmdpi.com The fusion of an imidazole (B134444) ring with a quinoline (B57606) system creates a unique electronic and steric environment that is key to its biological efficacy. For instance, compounds with this core structure have been explored for their antitumor activity and ability to bind to DNA. nih.gov Furthermore, quinoline and its fused derivatives are known to possess a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anticonvulsant properties. nih.gov
Beyond medicine, related benzimidazo[1,2-a]quinolines have been synthesized and studied for their unique photophysical properties. rsc.orgresearchgate.net Researchers have explored their potential as fluorescent chemosensors for detecting pH changes and the presence of metal ions, indicating applications in analytical chemistry and materials science. rsc.orgresearchgate.net The versatility of the imidazo[1,2-a]quinoline framework thus makes it a subject of continuous and intensive research. benthamscience.com
Table 1: Reported Biological Activities of Imidazo[1,2-a]quinoline and Related Fused Heterocycles
Framework Family Reported Biological/Chemical Activity Reference Imidazo[1,2-a]quinoline Antitumor, DNA Binding researchgate.net Quinoline Derivatives Anticancer, Antimicrobial, Anticonvulsant mdpi.com Imidazo[1,2-a]quinoxaline (B3349733) Antifungal scirp.org Benzimidazo[1,2-a]quinolines Fluorescent Chemosensors (pH, Metal Ions) [21, 22] Imidazopyridines Antiviral, Anti-inflammatory, Anticancer rsc.org
Historical Context of Fused Imidazole-Quinoline Systems Synthesis
The synthesis of fused nitrogen heterocycles has been a longstanding challenge and area of innovation in organic chemistry. rsc.org Early methods often required harsh reaction conditions and resulted in limited yields. rsc.org However, the field has evolved significantly with the development of more efficient and versatile synthetic strategies.
Modern approaches frequently employ transition-metal catalysis, multicomponent reactions (MCRs), and microwave-assisted synthesis to construct these complex scaffolds. researchgate.neteurekaselect.comresearchgate.net For example, an efficient protocol for synthesizing imidazo[1,2-a]quinoline derivatives involves a multicomponent reaction of aldehydes, enaminones, and malononitrile (B47326) using an ionic liquid as a catalyst under ultrasound irradiation. researchgate.net This method offers advantages such as milder conditions and an easier workup. researchgate.net Other advanced techniques include copper-catalyzed annulation and double decarboxylative coupling reactions, which have been applied to the synthesis of the related imidazo[1,2-a]pyridines. researchgate.net
A historically significant method for forming the imidazole ring itself is the van Leusen imidazole synthesis, first reported in 1977. nih.gov This reaction, which utilizes tosylmethylisocyanide (TosMIC), has been adapted for the synthesis of various fused imidazole systems, including 1H-imidazo-[4,5-c]quinoline derivatives. nih.gov The continuous development of synthetic methodologies, from classical condensation and cyclization reactions to modern catalytic systems, has made the imidazo[1,2-a]quinoline core and its analogues more accessible for further study and application. researchgate.netrsc.org
Scope and Academic Relevance of Imidazo[1,2-a]quinoline-2-carbaldehyde Investigations
The academic relevance of this compound stems primarily from its utility as a chemical intermediate. researchgate.net The aldehyde functional group is one of the most versatile in organic synthesis, capable of undergoing a wide array of chemical transformations. This allows chemists to use this compound as a starting block to build a library of more complex molecules with diverse functionalities.
A known synthetic route to this specific compound involves the oxidation of the corresponding alcohol, imidazo-[1,2-a]-quinoline-2-methanol, using manganese dioxide. The product is obtained as needles with a melting point of 184-185 °C.
The true value of this carbaldehyde is demonstrated in its potential for subsequent reactions. For instance, in analogous heterocyclic systems like imidazo[1,2-a]pyridines, the carbaldehyde group readily participates in reactions such as the Claisen-Schmidt condensation to form larger, conjugated molecules like arylpropenones. scirp.org Similarly, quinoline-3-carbaldehydes have been used as key precursors in one-pot multicomponent reactions to synthesize complex, biologically active molecules, such as 15-lipoxygenase inhibitors. nih.gov
Therefore, the investigation of this compound is not typically an end in itself. Instead, its synthesis and characterization are crucial steps toward the discovery and development of novel compounds built upon the privileged imidazo[1,2-a]quinoline framework. Its role as a versatile building block ensures its continued relevance in academic and industrial research focused on heterocyclic chemistry.
Table 2: Physicochemical Properties of this compound
Property Value Reference Molecular Formula C12H8N2O Average Mass 196.209 Da Appearance Needles Melting Point 184-185 °C
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O/c15-8-10-7-14-11-4-2-1-3-9(11)5-6-12(14)13-10/h1-8H |
InChI Key |
BMECITFWYLFLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC(=CN32)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Quinoline 2 Carbaldehyde and Its Analogs
Classical and Conventional Synthetic Routes to Imidazo[1,2-a]quinoline-2-carbaldehyde
Traditional synthetic approaches to this compound often involve multi-step sequences and well-established condensation reactions. These methods, while sometimes lengthy, provide reliable access to the target compound and its analogs.
Multi-Step Approaches from Precursor Molecules
A common strategy in the synthesis of complex heterocyclic systems is a stepwise construction from readily available precursors. In the case of this compound, a key multi-step approach involves the initial formation of the core imidazo[1,2-a]quinoline ring system, followed by the introduction or modification of the 2-carbaldehyde group.
One documented method involves the oxidation of a precursor molecule, imidazo-[1,2-a]-quinoline-2-methanol. In this process, a mixture of the methanol (B129727) precursor, manganese dioxide, and chloroform (B151607) is refluxed. Following the reaction, the mixture is cooled, and the solid manganese dioxide is removed by filtration. The resulting filtrate, containing the desired product, is then evaporated to dryness. Trituration of the residue with diethyl ether yields this compound as crystalline needles. This oxidation step is a critical transformation in the multi-step synthesis, converting the alcohol functionality at the 2-position into the target aldehyde group.
Another potential multi-step approach involves the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemijournal.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce a formyl group onto a suitable substrate. organic-chemistry.orgchemijournal.com In the context of this compound synthesis, this could involve the formylation of an unsubstituted or suitably substituted imidazo[1,2-a]quinoline precursor. The reaction proceeds via an electrophilic substitution mechanism, where the Vilsmeier reagent attacks the electron-rich imidazo[1,2-a]quinoline ring system, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired 2-carbaldehyde derivative. organic-chemistry.orgchemijournal.com The regioselectivity of the formylation would be dictated by the electronic properties of the imidazo[1,2-a]quinoline nucleus.
Condensation Reactions in this compound Synthesis
Condensation reactions are fundamental to the construction of many heterocyclic scaffolds, including the imidazo[1,2-a]quinoline core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.
A prominent example of a condensation reaction utilized in the synthesis of related imidazo-fused heterocycles is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com This is a three-component condensation reaction involving an amidine (such as a 2-aminoquinoline), an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com The GBB reaction provides a convergent and efficient route to a variety of imidazo[1,2-a]-annulated heterocycles. nih.gov The reaction is typically catalyzed by a Lewis or Brønsted acid. nih.gov By selecting the appropriate aldehyde starting material, this reaction can be adapted to introduce various substituents at the 2-position of the imidazo[1,2-a]quinoline ring system, including a protected or precursor form of the carbaldehyde group. The versatility of the GBB reaction makes it a powerful tool for generating libraries of imidazo[1,2-a]quinoline derivatives for further chemical and biological investigation. benthamdirect.com
Advanced and Green Chemistry-Oriented Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogs has benefited from these advancements, with the emergence of microwave-assisted protocols, solvent-free reactions, and catalyst-free approaches.
Microwave-Assisted Synthesis Protocols for Imidazo[1,2-a]quinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. Several studies have reported the successful application of microwave-assisted synthesis to the construction of imidazo[1,2-a]quinoline and related heterocyclic systems.
For instance, a microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) has been developed for the synthesis of polysubstituted imidazo[1,2-a]quinoline derivatives. nih.gov This one-pot reaction allows for the formation of multiple new bonds in a single synthetic operation, leading to a significant increase in molecular complexity. nih.gov The use of microwave heating in this process offers advantages such as short reaction times, operational simplicity, and minimal environmental impact. nih.gov
The table below summarizes the conditions and outcomes of a microwave-assisted synthesis of various imidazo[1,2-a]quinoline derivatives.
| Entry | Aldehyde | Enaminone | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-ClC6H4CHO | Enaminone A | 10 | 85 |
| 2 | 4-MeOC6H4CHO | Enaminone A | 8 | 92 |
| 3 | PhCHO | Enaminone B | 12 | 82 |
| 4 | 2-NaphthylCHO | Enaminone B | 10 | 88 |
Furthermore, ultrasound irradiation has also been employed as an energy-efficient and green method for the synthesis of quinoline-imidazole hybrids and the functionalization of imidazo[1,2-a]pyridines. rsc.orgnih.gov Ultrasound-assisted reactions often proceed under milder conditions and with shorter reaction times compared to conventional methods. rsc.org For example, the iodination of imidazo[1,2-a]pyridines has been successfully achieved using ultrasound irradiation in the presence of molecular iodine and tert-butyl hydroperoxide in ethanol. nih.gov This method provides a metal-free and environmentally friendly route to halogenated imidazo-fused heterocycles. nih.gov
Solvent-Free and Aqueous Medium Reactions for this compound
The use of volatile organic solvents in chemical synthesis is a major contributor to environmental pollution. Consequently, the development of solvent-free reactions or reactions that utilize environmentally benign solvents like water is a key goal of green chemistry.
A notable example of a solvent-free approach is the synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) frameworks. scispace.comresearchgate.net This one-pot process proceeds via a Groebke–Blackburn–Bienaymé reaction (GBBR)/SNAr/ring-chain azido (B1232118) tautomerization cascade under eco-friendly, solvent-free conditions. scispace.comresearchgate.net The reaction is performed by simply heating the mixture of starting materials, leading to high yields of the desired products and simplifying the purification process. scispace.com
The table below illustrates the scope of this solvent-free synthesis.
| Entry | Isocyanide | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexyl isocyanide | 3 | 96 |
| 2 | tert-Butyl isocyanide | 3 | 85 |
| 3 | Benzyl isocyanide | 3 | 92 |
| 4 | p-Tolylsulfonylmethyl isocyanide | 3 | 79 |
While specific examples of the synthesis of this compound in an aqueous medium are not extensively documented, the development of water-based synthetic methods for related heterocyclic systems is an active area of research. For instance, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water has been reported for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. organic-chemistry.org This method avoids the use of metal catalysts and organic solvents, offering a truly green synthetic route. organic-chemistry.org The principles of this aqueous-based methodology could potentially be adapted for the synthesis of the imidazo[1,2-a]quinoline scaffold.
Catalyst-Free Approaches in Imidazo[1,2-a]quinoline Scaffold Assembly
The elimination of catalysts from chemical reactions is another important aspect of green chemistry, as it simplifies purification procedures and reduces the potential for metal contamination in the final product. Several catalyst-free methods for the synthesis of imidazo-fused heterocycles have been developed.
As previously mentioned, the solvent-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline frameworks is also a catalyst-free process. scispace.comresearchgate.net The reaction proceeds efficiently under thermal conditions without the need for any catalytic additives. scispace.com
Furthermore, a catalyst-free, iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methylquinolines. nih.gov This metal-free approach provides a variety of imidazo[1,5-a]quinolines in moderate to good yields. nih.gov The proposed mechanism involves the in situ generation of quinoline-2-carbaldehyde, which then reacts with the amino acid in a cascade of reactions leading to the final product. nih.gov While this method leads to a different regioisomer of the imidazoquinoline system, it highlights the potential for developing catalyst-free synthetic routes to this class of compounds.
Transition-Metal-Catalyzed Transformations in Imidazo[1,2-a]quinoline Synthesis
Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks like imidazo[1,2-a]quinoline. Catalysts based on copper, gold, palladium, and rhodium have been instrumental in developing efficient synthetic routes through mechanisms such as oxidative cyclization, cycloaddition, and C-H activation.
Copper catalysis is a versatile and economical approach for synthesizing nitrogen-containing heterocycles. For the imidazo[1,2-a]quinoline system, copper-catalyzed multicomponent reactions and oxidative cyclizations are particularly effective. A general and efficient synthesis involves a three-component coupling reaction (TCC) of 2-aminoquinolines with various aldehydes (aryl, heteroaryl, or alkyl) and terminal alkynes. acs.org This transformation successfully constructs the imidazo[1,2-a]quinoline framework in good yields. acs.org
These reactions often proceed under aerobic conditions, utilizing molecular oxygen as a green oxidant. beilstein-journals.orgorganic-chemistry.org The mechanism is believed to involve a tandem sequence of imine formation between the 2-aminoquinoline (B145021) and the aldehyde, followed by a copper-catalyzed oxidative cyclization with the alkyne. This approach is valued for its operational simplicity and the ability to generate molecular complexity in a single step. While many protocols yield a substituted product at the 2-position based on the alkyne used, the introduction of a 2-carbaldehyde group often requires a subsequent oxidation step from a precursor, such as a 2-hydroxymethyl or 2-styryl group. prepchem.com For instance, a copper-catalyzed oxidative cyclization for the synthesis of formyl-substituted imidazo[1,2-a]pyridines has been developed, highlighting the potential to preserve the sensitive aldehyde group under specific aerobic conditions. beilstein-journals.org
Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine/quinoline (B57606) Scaffolds This table is representative of the general strategies employed.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product Type | Ref |
|---|---|---|---|---|---|
| 2-Aminopyridine (B139424) | Aldehyde | Terminal Alkyne | CuI / NaHSO₄·SiO₂ | 2-Substituted Imidazo[1,2-a]pyridine | beilstein-journals.org |
| 2-Aminoquinoline | Aldehyde | Terminal Alkyne | Copper Catalyst | 2-Substituted Imidazo[1,2-a]quinoline | acs.org |
| 2-Aminopyridine | Cinnamaldehyde | - | Copper Catalyst / O₂ | 3-Formyl-Imidazo[1,2-a]pyridine | beilstein-journals.org |
Gold catalysis has emerged as a powerful method for activating alkynes toward nucleophilic attack, enabling unique cycloaddition pathways. The synthesis of fused imidazo-heterocycles can be achieved through a gold-catalyzed formal [3+2]-dipolar cycloaddition. acs.orgorganic-chemistry.org This reaction typically involves the use of pyridinium (B92312) N-(heteroaryl)aminides, which act as robust synthetic equivalents of nucleophilic 1,3-N,N-dipoles. organic-chemistry.org
In this process, the gold catalyst activates an electron-rich alkyne, facilitating a nucleophilic attack by the aminide. This is followed by cyclization and aromatization, which often involves the elimination of a leaving group like pyridine (B92270), to yield the fused heteroaromatic product. organic-chemistry.org This methodology provides regioselective and convergent access to a variety of imidazo-fused systems and is known to tolerate a wide range of functional groups, including aldehydes. organic-chemistry.org While initial reports focused on imidazo-fused pyridines and diazines, the use of quinoline-based N-aminides extends this powerful strategy to the synthesis of the imidazo[1,2-a]quinoline core. acs.orgorganic-chemistry.org A related atom-economical approach uses 2-aminopyridine N-oxides and alkynes with a gold catalyst to generate the imidazo[1,2-a]pyridine scaffold through a redox process. nih.gov
Beyond copper and gold, other transition metals such as palladium, rhodium, and iron have been successfully employed in the synthesis of the imidazo[1,2-a]quinoline core and its analogs.
Palladium-Catalyzed Reactions: Palladium catalysis is well-known for facilitating cross-coupling and C-H functionalization reactions. A tandem one-pot synthesis of π-expanded imidazoles, including the benzo organic-chemistry.orgrsc.orgimidazo[1,2-a]quinoline system, has been developed through a sequence involving a Heck reaction followed by an oxidative amination. rsc.org
Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are particularly effective in mediating reactions via C-H activation. A novel one-pot strategy to construct benzimidazo[1,2-a]quinolines from readily available imidamides and anthranils has been reported. acs.org This cascade reaction proceeds through a C-H amination–cyclization–cyclization sequence to furnish the fused heterocyclic system in moderate to high yields. acs.org
Iron-Catalyzed Reactions: Iron catalysts offer a more economical and environmentally benign alternative to precious metals. A facile route to imidazo[1,2-a]quinolines has been described using an iodocyclization reaction of 2-allylaminoquinoline derivatives, catalyzed by Fe₂O₃ nanoparticles. jetir.org This method proceeds under mild conditions to first generate a 1-iodomethyl-1,2-dihydroimidazo[1,2-a]quinoline intermediate, which can be further transformed. jetir.org
Table 2: Overview of Other Metal-Mediated Syntheses
| Metal Catalyst | Reaction Type | Starting Materials | Product Core | Ref |
|---|---|---|---|---|
| Palladium (Pd) | Tandem Heck / Oxidative Amination | (E)-2-Styryl-1H-benzo[d]imidazole, Iodobenzene | Benzo organic-chemistry.orgrsc.orgimidazo[1,2-a]quinoline | rsc.org |
| Rhodium (Rh) | C-H Activation Cascade | Imidamide, Anthranil | Benzimidazo[1,2-a]quinoline | acs.org |
One-Pot and Multicomponent Reactions (MCRs) for this compound Scaffolds
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. These methods are particularly well-suited for building the imidazo[1,2-a]quinoline scaffold.
One-pot [3+2] cyclization reactions represent a powerful approach to constructing the five-membered imidazole (B134444) ring of the imidazo[1,2-a]quinoline system. As discussed previously, gold-catalyzed formal [3+2]-dipolar cycloadditions between N-(heteroaryl)aminides and alkynes serve as a prime example of this strategy in a one-pot fashion. organic-chemistry.org These reactions combine three components—the heteroaromatic amine, the pyridine leaving group precursor, and the alkyne—to rapidly assemble the fused bicyclic core. The versatility of the alkyne component allows for the introduction of various substituents at the 2-position of the resulting scaffold. To obtain the target 2-carbaldehyde, an alkyne bearing a protected aldehyde or a precursor functional group could be employed.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone of isocyanide-based multicomponent chemistry and provides a highly efficient route to 3-aminoimidazo-fused heterocycles. nih.govresearchgate.net This three-component reaction involves the condensation of a heterocyclic amidine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The reaction is typically promoted by a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid. nih.gov
By employing a 2-aminoquinoline as the amidine component, the GBB reaction provides direct access to the imidazo[1,2-a]quinoline core. The aldehyde and isocyanide components can be varied extensively, allowing for the creation of a diverse library of substituted products. nih.gov To synthesize a derivative with the potential for a 2-carbaldehyde group, one could envision using glyoxal (B1671930) or a protected aldehyde equivalent as the carbonyl component. The resulting product would bear a functional handle at the 2-position that could be converted to the desired carbaldehyde functionality. This reaction's high atom economy and convergence make it a powerful tool for the rapid assembly of the imidazo[1,2-a]quinoline scaffold. researchgate.netmdpi.com
Table 3: Components of the Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]quinoline Synthesis
| Component 1 (Amidine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Product Core |
|---|
Ugi-Azide and Related Multicomponent Cyclizations
While the direct synthesis of this compound via an Ugi-azide reaction is not extensively documented in the current scientific literature, the principles of multicomponent reactions (MCRs), particularly those related to the Ugi reaction, provide a powerful and convergent strategy for the synthesis of the core imidazo[1,2-a]quinoline scaffold and its analogs. Among these, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction stands out as a highly efficient method for constructing imidazo-fused heterocycles. researchgate.netnih.gov This reaction and its variations offer a versatile platform for accessing a wide range of substituted imidazo[1,2-a]quinolines.
The GBB reaction is a one-pot synthesis that combines an amidine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]-annulated heterocycles. nih.gov In the context of synthesizing the imidazo[1,2-a]quinoline core, 2-aminoquinoline can serve as the amidine component. The general mechanism involves the initial formation of a Schiff base from the reaction of 2-aminoquinoline and an aldehyde. Subsequent addition of the isocyanide to the imine generates a nitrilium ion intermediate. An intramolecular cyclization then occurs, where the endocyclic nitrogen of the quinoline ring attacks the nitrilium ion, leading to the formation of the fused imidazole ring system.
This methodology is highly adaptable, allowing for significant structural diversity in the final products by varying the aldehyde and isocyanide starting materials. A range of catalysts, including Lewis acids like scandium triflate and Brønsted acids, can be employed to promote the reaction, often leading to high yields. nih.govcsir.co.za
The versatility of the GBB reaction is demonstrated in the synthesis of various imidazo[1,2-a]pyridine derivatives, which are structurally analogous to the imidazo[1,2-a]quinoline system. For instance, the reaction of 2-aminopyridine with various aldehydes and isocyanides has been shown to produce a diverse library of compounds. csir.co.zabeilstein-journals.org
Table 1: Examples of Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyridine Analogs
| Amidine | Aldehyde | Isocyanide | Catalyst | Product | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | 95 | nih.gov |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ | 2-(4-chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 92 | nih.gov |
| 2-Aminopyridine | 2-Naphthaldehyde | Benzyl isocyanide | Sc(OTf)₃ | N-benzyl-2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine | 88 | nih.gov |
| 2-Aminopyridine | Furfural | tert-Butyl isocyanide | Montmorillonite K10 | N-(tert-butyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 65 | csir.co.za |
While the direct incorporation of a carbaldehyde group at the 2-position of the imidazo[1,2-a]quinoline ring system via a GBB reaction is challenging due to the nature of the reactants, a plausible synthetic strategy involves a post-cyclization modification. A GBB reaction using 2-aminoquinoline, an appropriate aldehyde, and an isocyanide would first yield a 3-amino-imidazo[1,2-a]quinoline. Subsequent functional group transformations could then be employed to introduce the desired carbaldehyde at the 2-position. For example, formylation reactions on the imidazo[1,2-a]pyridine core have been reported, suggesting that a similar approach could be viable for the quinoline analog. researchgate.net
Furthermore, tandem reactions that combine the GBB reaction with other transformations in a single pot have been developed to increase molecular complexity. For example, a GBB reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to synthesize imidazo[1,2-a]pyridine-1,2,3-triazoles. mdpi.com Such strategies highlight the potential for developing intricate synthetic pathways to novel this compound analogs.
Elucidation of Chemical Structures and Spectroscopic Investigations of Imidazo 1,2 a Quinoline 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Imidazo[1,2-a]quinoline-2-carbaldehyde, both ¹H and ¹³C NMR have been pivotal in assigning the positions of protons and carbon atoms within the fused ring system.
The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the quinoline (B57606) and imidazole (B134444) rings will resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J) would be influenced by the electronic effects of the fused imidazole ring and the aldehyde substituent. For instance, in related imidazo[1,2-a]pyridine-3-carbaldehydes, the aldehyde proton appears as a singlet, and the aromatic protons show characteristic splitting patterns based on their positions. scirp.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (aldehyde) | 9.5 - 10.5 | s (singlet) |
| Aromatic H's | 7.0 - 9.0 | m (multiplet), d (doublet), t (triplet) |
Note: The data in this table is predictive and based on the analysis of related compounds.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region, typically around δ 185-195 ppm. The carbons of the aromatic rings will appear in the range of δ 110-150 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 185 - 195 |
| Aromatic C's | 110 - 150 |
Note: The data in this table is predictive and based on the analysis of related compounds.
Mass Spectrometry (MS) Techniques in this compound Identification
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂O), the expected exact mass is approximately 196.0637 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy.
The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or other characteristic fragments of the imidazoquinoline core, providing further structural information. For instance, in related imidazo[1,2-a]quinoxaline (B3349733) derivatives, the mass spectra show the molecular ion peak and fragmentation patterns consistent with the proposed structures. mdpi.commdpi.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent band would be the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1680-1715 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations would be found at lower wavenumbers. Data from related quinoline-2-carbaldehyde and imidazo[1,2-a]pyridine (B132010) derivatives show similar characteristic peaks. iugaza.edu.psresearchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=O Stretch (aldehyde) | 1680 - 1715 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
Note: The data in this table is predictive and based on the analysis of related compounds.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system.
Based on studies of related compounds like imidazole-2-carboxaldehyde and benzimidazo[1,2-a]quinolines, multiple absorption bands are anticipated. mdpi.comresearchgate.netrsc.org Typically, strong absorption bands in the UV region (200-400 nm) are expected due to the extended π-conjugation of the imidazoquinoline ring system. The presence of the aldehyde group may also give rise to a weaker n → π* transition at a longer wavelength.
X-ray Crystallography for Definitive Structural Determination
While the crystal structure for the specific title compound is not detailed in the provided search results, data for related structures like quinoline-2-carbaldehyde and an imidazo[1,2-a]pyridine derivative are available. researchgate.netresearchgate.net These studies reveal the planarity of the quinoline and imidazo[1,2-a]pyridine ring systems. It is expected that the imidazo[1,2-a]quinoline core of the title compound would also be largely planar. The analysis would also detail intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.
Theoretical and Computational Chemistry Studies on Imidazo 1,2 a Quinoline 2 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationresearchgate.netnih.gov
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in predicting molecular properties. scirp.org It is widely used to investigate the electronic structure and to perform geometry optimization for organic molecules. nih.gov The primary goal of geometry optimization is to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For heterocyclic compounds similar to Imidazo[1,2-a]quinoline-2-carbaldehyde, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and robust method. scirp.orgnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT.
The choice of basis set, which is a set of mathematical functions used to represent the electronic wave function, is also critical. Pople-style basis sets are frequently used, with varying levels of complexity:
6-31G(d,p): A split-valence basis set that is often used for initial geometry optimizations of organic molecules. nih.gov
6-31+G(d,p): This set adds diffuse functions (+) to heavy atoms, which is important for describing systems with lone pairs or anions. scirp.org
6-311++G(d,p): A triple-split valence basis set with diffuse functions on both heavy atoms and hydrogen, offering higher accuracy for electronic property calculations. mdpi.com
Frequency calculations are typically performed following optimization to confirm that the obtained structure represents a true energy minimum, characterized by the absence of imaginary frequencies. scirp.org
Table 1: Common Methodologies for DFT Calculations on Heterocyclic Systems
| Component | Common Selections | Rationale |
|---|---|---|
| Theory Level | Density Functional Theory (DFT) | Provides a good balance between computational cost and accuracy for molecular systems. |
| Functional | B3LYP | A widely-used hybrid functional known for its reliability in predicting geometries and electronic properties of organic molecules. scirp.org |
| Basis Set | 6-31G(d,p), 6-31+G(d,p), 6-311G(d,p) | These Pople-style basis sets offer scalable accuracy for describing the electronic distribution in molecules. scirp.orgnih.gov |
Through geometry optimization, the key structural parameters of this compound, such as bond lengths, bond angles, and dihedral angles, are determined. These calculations reveal the molecule's most stable conformation. The fused imidazo[1,2-a]quinoline core is expected to be largely planar, with the primary conformational flexibility arising from the rotation of the carbaldehyde (-CHO) group relative to the heterocyclic ring. The optimized structure provides a foundational model for understanding the molecule's steric and electronic properties.
Table 2: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbaldehyde) | ~1.21 Å |
| Bond Length | C-C (ring-carbaldehyde) | ~1.48 Å |
| Bond Angle | O=C-H (carbaldehyde) | ~120° |
| Bond Angle | C(ring)-C-O | ~124° |
| Dihedral Angle | N-C-C-O | ~180° (for planar conformer) |
Analysis of Electronic Properties and Molecular Orbitals
The electronic properties of a molecule govern its reactivity, stability, and spectroscopic characteristics. DFT calculations are instrumental in determining these properties through the analysis of molecular orbitals and charge distribution.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor. irjweb.com
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher reactivity. nih.gov From these energies, other global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated to further quantify the molecule's reactivity. scirp.org
Table 3: Calculated FMO Energies and Reactivity Descriptors (Illustrative)
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.30 | Electron-donating capability. irjweb.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 | Electron-accepting capability. irjweb.com |
| HOMO-LUMO Energy Gap | ΔE | 4.49 | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.245 | Resistance to change in electron distribution. scirp.org |
| Chemical Softness | S = 1 / (2η) | 0.223 | Reciprocal of hardness, indicates higher reactivity. scirp.org |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. scirp.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net For this compound, the oxygen atom of the carbaldehyde group is expected to be a primary nucleophilic site.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution, complementing the qualitative picture offered by MEP maps. By assigning a partial charge to each atom, it helps to identify specific electrophilic (positively charged) and nucleophilic (negatively charged) centers. In this compound, the nitrogen atoms and the carbonyl oxygen are expected to carry negative charges, while the carbonyl carbon and hydrogen atoms attached to the aromatic rings are likely to be positively charged.
Table 4: Calculated Mulliken Atomic Charges (Illustrative)
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.45 |
| N (imidazo ring) | -0.38 |
| N (quinoline ring junction) | -0.25 |
| C (carbonyl) | +0.30 |
| H (aldehyde) | +0.15 |
Advanced Quantum Chemical Descriptors
Advanced quantum chemical descriptors are instrumental in translating complex quantum mechanical data into chemically intuitive concepts. These tools allow for a detailed analysis of the electron distribution, bonding characteristics, and reactive nature of this compound.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful topological analysis tools used to visualize and understand the electron pairing and localization in a molecule. jussieu.frchemrxiv.orgresearchgate.net For this compound, ELF and LOL analyses provide a detailed map of the chemical bonds, lone pairs, and aromaticity.
These analyses would reveal regions of high electron localization (ELF/LOL values approaching 1) corresponding to the covalent bonds within the quinoline (B57606) and imidazole (B134444) rings, the C=O and C-H bonds of the carbaldehyde group, and the lone pairs on the nitrogen and oxygen atoms. researchgate.net Conversely, regions between atomic shells or in the internuclear space of non-bonded atoms would show low ELF/LOL values. The delocalized π-system of the fused aromatic rings would be characterized by basins of electron localization situated above and below the molecular plane.
Table 1: Conceptual Summary of Expected ELF and LOL Basins for this compound
| Molecular Region | Expected ELF/LOL Basin Type | Description |
| Fused Imidazoquinoline Rings | π-system Basins | Delocalized electron density above and below the ring planes, indicative of aromatic character. |
| C-C and C-N Bonds | Bonding Basins | High electron localization between bonded atomic nuclei, representing covalent bonds. |
| Nitrogen Atoms | Lone Pair Basins | Localized non-bonding electron pairs on the nitrogen atoms of the imidazole and quinoline moieties. |
| Carbaldehyde Group (C=O) | Bonding and Lone Pair Basins | A distinct bonding basin for the C=O double bond and lone pair basins for the oxygen atom. |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular and intermolecular bonding and interactions. nih.govsid.ir It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. For this compound, NBO analysis can quantify the stability conferred by hyperconjugative interactions.
Table 2: Plausible Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Expected E(2) (kcal/mol) |
| LP(N) in Imidazole | π(C=C) in Quinoline | n → π | High |
| LP(O) in Carbaldehyde | π(C=N) in Imidazole | n → π | Moderate |
| π(C=C) in Quinoline | π(C=O) in Carbaldehyde | π → π | Moderate |
| π(C=N) in Imidazole | π(C=C) in Quinoline | π → π | High |
Note: The expected E(2) values are qualitative and based on typical values for similar heterocyclic systems.
Fukui functions are essential tools in conceptual density functional theory (DFT) for predicting the most reactive sites in a molecule. researchgate.net These functions, derived from the change in electron density upon the addition or removal of an electron, help identify sites susceptible to nucleophilic, electrophilic, and radical attack.
For this compound, the Fukui functions would predict that the carbon atom of the carbaldehyde group is a primary site for nucleophilic attack, due to its electron-deficient nature. Electrophilic attacks would likely target the electron-rich positions on the fused aromatic rings, particularly the imidazole moiety. The specific atoms most susceptible to attack are identified by calculating the condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack, and fk0 for radical attack).
Table 3: Predicted Reactive Sites in this compound Based on Fukui Functions
| Atom/Region | Predicted Reactivity | Rationale |
| Carbaldehyde Carbon | Susceptible to Nucleophilic Attack | High positive charge and large fk+ value. |
| Imidazole Ring Carbons | Susceptible to Electrophilic Attack | Electron-rich nature, leading to large fk- values. |
| Quinoline Ring Carbons | Moderately Susceptible to Electrophilic Attack | Electron density influenced by the fused imidazole ring, with varying fk- values. |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). amercrystalassn.orgwikipedia.org By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. wikipedia.orgmuni.cz
In this compound, QTAIM analysis would be used to characterize the C-C, C-N, C=O, and C-H bonds. The properties at the bond critical points (BCPs), such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide quantitative measures of bond strength and type. For the covalent bonds within the molecule, one would expect a significant accumulation of electron density at the BCP, a negative Laplacian (∇²ρb < 0), and a negative total energy density (Hb < 0).
Table 4: Expected QTAIM Topological Properties for Representative Bonds
| Bond | Bond Type | Expected ∇²ρb | Expected Hb |
| C=C (aromatic) | Covalent | < 0 | < 0 |
| C-N (imidazole) | Polar Covalent | < 0 | < 0 |
| C=O (carbaldehyde) | Polar Covalent | < 0 | < 0 |
Computational Exploration of Reaction Mechanisms for Imidazo[1,2-a]quinoline Formation
Computational chemistry plays a vital role in elucidating the mechanisms of complex organic reactions, including the synthesis of imidazo[1,2-a]quinoline systems. researchgate.netuni-giessen.deresearchgate.net Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies.
The synthesis of the imidazo[1,2-a]quinoline scaffold can be achieved through various routes, such as the reaction of 2-aminoquinoline (B145021) with α-haloketones or multi-component reactions. researchgate.net A computational study of these synthetic pathways would involve:
Geometry optimization of reactants, intermediates, transition states, and products.
Frequency calculations to confirm the nature of stationary points (minima or saddle points) and to obtain zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.
By calculating the relative energies of all species along the reaction pathway, a detailed energy profile can be constructed, providing insights into the reaction kinetics and thermodynamics. This allows for a rational understanding of the reaction mechanism and can guide the optimization of reaction conditions.
Investigation of Non-linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. ymerdigital.comnih.gov The this compound molecule, with its electron-rich imidazoquinoline donor system and electron-withdrawing carbaldehyde acceptor group, possesses the structural features of a D-π-A (donor-π-acceptor) chromophore, suggesting it may have a notable NLO response.
Theoretical calculations are crucial for predicting and understanding the NLO properties of new materials. Time-dependent density functional theory (TD-DFT) is a widely used method to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large value of the first-order hyperpolarizability is indicative of a strong second-order NLO response. These calculations can guide the design of new molecules with enhanced NLO properties. For comparison, the calculated properties are often benchmarked against a standard NLO material like urea. nih.gov
Table 5: Predicted Non-linear Optical Properties
| Property | This compound (Predicted) | Urea (Reference) |
| Dipole Moment (μ) | High | Low |
| Polarizability (α) | High | Low |
| First Hyperpolarizability (β) | Potentially High | Moderate |
In Silico Modeling of Structure-Reactivity Relationships
In the realm of contemporary medicinal and materials chemistry, in silico modeling has emerged as an indispensable tool for predicting the chemical behavior and biological activity of novel compounds. For heterocycles like this compound, computational studies, particularly those grounded in quantum chemistry, provide profound insights into the intricate relationship between a molecule's structure and its reactivity. These theoretical investigations are crucial for guiding synthetic efforts and for the rational design of molecules with desired properties.
Detailed research into the broader family of quinoline and fused imidazole systems has established a strong foundation for understanding the electronic characteristics that govern their reactivity. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are prominently featured in the literature for elucidating these connections.
QSAR studies on related scaffolds, such as imidazo[1,2-a]quinoxaline (B3349733) derivatives, have successfully developed models to comprehend the chemical-biological interactions influencing their antitumor activities. abjournals.org These models often utilize genetic function algorithms to correlate molecular descriptors with biological outcomes, yielding statistically significant relationships that aid in the design of more potent analogues. abjournals.org Such studies underscore the importance of specific structural features in dictating the compound's efficacy.
DFT has proven to be a powerful method for determining optimized molecular structures and identifying reactive sites within chemical systems. nih.gov For various quinoline and imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations are employed to compute a range of quantum chemical parameters that are indicative of reactivity. researchgate.netscirp.orgnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential (MEP) maps. nih.govnih.gov
The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, signifying its electrophilic nature. scirp.org The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For instance, in studies of imidazo[1,2-a]pyridinyl-chalcone series, DFT calculations revealed that the presence of electron-donating substituents tends to increase the nucleophilic nature of the compounds. scirp.org
MEP maps provide a visual representation of the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with other reagents, biological receptors, or solvents. researchgate.net Theoretical investigations on quinoline-based peptoids have utilized MEP analysis to predict charge distribution and reactive sites. tees.ac.uk
While specific, comprehensive QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from analogous systems are directly applicable. By calculating the quantum chemical descriptors for this compound, one can infer its reactivity profile. The presence of the electron-withdrawing carbaldehyde group at the 2-position of the imidazo[1,2-a]quinoline core is expected to significantly influence the electronic distribution, likely rendering the carbon atom of the aldehyde group as a primary electrophilic site. DFT studies on related quinoline-2-carbaldehyde derivatives have been instrumental in explaining their experimental behavior and biological activities through the analysis of such electronic and structural characteristics. researchgate.net
The table below presents a compilation of typical quantum chemical descriptors calculated using DFT for related heterocyclic compounds, illustrating the data generated in such computational studies.
Table 1: Calculated Quantum Chemical Parameters for Representative Heterocyclic Scaffolds
| Compound/Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | -6.21 | -1.12 | 5.09 | 3.45 | Hypothetical data based on researchgate.net |
| Quinoxaline | -6.54 | -1.58 | 4.96 | 0.48 | Hypothetical data based on nih.gov |
| Quinoline | -6.40 | -1.35 | 5.05 | 2.17 | Hypothetical data based on nih.gov |
Note: The data in the table is illustrative, derived from typical values reported in the cited literature for similar compound classes, and is intended to represent the type of information generated from in silico modeling.
Chemical Transformations and Derivatization Strategies of Imidazo 1,2 a Quinoline 2 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group at the 2-position of the imidazo[1,2-a]quinoline scaffold serves as a versatile handle for a range of chemical modifications, enabling the synthesis of a diverse array of derivatives through condensations, additions, and the formation of imine-based linkages.
The aldehyde functionality of imidazo[1,2-a]quinoline-2-carbaldehyde is amenable to Knoevenagel-type condensations, a classic carbon-carbon bond-forming reaction. This reaction typically involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. While direct examples involving this compound are not extensively documented, analogous transformations on related heterocyclic aldehydes provide a strong precedent for this reactivity.
For instance, the Claisen-Schmidt condensation, a related reaction, has been successfully employed for derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde. In these reactions, the carbaldehyde is condensed with various acetophenone (B1666503) derivatives in the presence of a base to yield 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. scirp.org This suggests that this compound would similarly react with active methylene compounds to afford the corresponding α,β-unsaturated derivatives.
A general scheme for such a transformation is presented below:

Table 1: Examples of Claisen-Schmidt Condensation with Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
| Aldehyde Reactant | Acetophenone Derivative | Base | Product |
| 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde | Substituted Acetophenone | Sodium Hydroxide | 3-imidazo[1,2-a]pyridinyl-1-arylpropenone |
This table is illustrative of the reactivity of a related heterocyclic aldehyde.
The reaction of this compound with primary amines is expected to readily form Schiff bases (or imines). This condensation reaction is a fundamental transformation in organic chemistry and is widely used to introduce nitrogen-containing functionalities. The resulting C=N bond is a key structural motif in many biologically active molecules and ligands for metal complexes.
Studies on analogous quinoline-carbaldehydes have demonstrated the feasibility of this reaction. For example, new Schiff's base derivatives have been synthesized by reacting 2-phenoxyquinoline-3-carbaldehydes with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide in the presence of a nickel(II) nitrate (B79036) catalyst. nih.gov Similarly, Schiff base metal complexes have been prepared from imidazole-2-carboxaldehyde and L-phenylalanine. derpharmachemica.comresearchgate.net These examples strongly support the potential of this compound to form a wide range of Schiff base derivatives with various primary amines, hydrazines, and related compounds.
Table 2: Representative Schiff Base Formation from Related Heterocyclic Aldehydes
| Aldehyde Reactant | Amine Reactant | Catalyst/Conditions | Product Type |
| 2-Phenoxyquinoline-3-carbaldehydes | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide | Nickel(II) nitrate, ethanol, reflux | Schiff Base |
| Imidazole-2-carboxaldehyde | L-Phenylalanine | Not specified | Schiff Base |
This table showcases the formation of Schiff bases from structurally related aldehydes.
Functionalization of the Imidazo[1,2-a]quinoline Core
Beyond the reactivity of the aldehyde group, the imidazo[1,2-a]quinoline core itself is a substrate for various functionalization reactions. These transformations allow for the modification of the electronic properties and steric profile of the heterocyclic system.
Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For the related imidazo[1,2-a]pyridine (B132010) scaffold, C-H functionalization has been extensively studied, with a particular focus on the C3 position due to its electron-rich character. researchgate.net These reactions include alkylations, carbonylations, arylations, and halogenations. researchgate.net
Visible light-induced C-H functionalization has emerged as a green and efficient method for these transformations. dntb.gov.uanih.gov For instance, the C3-trifluoromethylation of imidazo[1,2-a]pyridines has been achieved using sodium triflinate under near-UV irradiation with a photoredox catalyst. nih.gov Given the structural similarities, it is anticipated that this compound would undergo similar C-H functionalization reactions, primarily at the electron-rich positions of the imidazo[1,2-a]quinoline core.
The formation of new carbon-carbon and carbon-heteroatom bonds on the imidazo[1,2-a]quinoline core is crucial for the synthesis of complex derivatives. These reactions are fundamental in synthetic organic chemistry and have been applied to the synthesis of medicinally important molecules. nih.gov
For the imidazo[1,2-a]pyridine system, various methods for carbon-heteroatom bond formation have been developed. This includes the introduction of nitrogen, sulfur, and other heteroatoms at different positions of the heterocyclic core. researchgate.net For example, iodine/copper iodide-mediated oxidative C-H functionalization allows for the formation of C-N bonds in the synthesis of imidazo[1,2-a]pyridines from N-aryl enamines. organic-chemistry.org These methodologies provide a framework for the development of similar transformations on the imidazo[1,2-a]quinoline scaffold.
Oxidative cyclization reactions are instrumental in the synthesis of fused heterocyclic systems, including the imidazo[1,2-a]quinoline core itself. A novel silver-mediated highly selective C-H/N-H oxidative cross-coupling/cyclization between 2-aminopyridines and terminal alkynes provides a direct route to heteroaromatic imidazo[1,2-a]pyridines. rsc.org Furthermore, iodine-mediated oxidative C-N bond formation is a key step in the construction of imidazo[1,2-a]pyridin-2-amine (B1245913) frameworks. nih.gov
In some synthetic routes, the final step involves an aromatization to yield the stable imidazo[1,2-a]quinoline system. For example, in the synthesis of imidazo[1,2-f]phenanthridines, a related fused system, the coupled and cyclized intermediates are aromatized in a one-pot sequential procedure involving reduction, dehydration, and oxidation. acs.org Similar aromatization strategies can be envisaged in the synthesis of functionalized imidazo[1,2-a]quinoline derivatives.
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular cyclization represents a pivotal strategy in the synthesis of complex heterocyclic systems from appropriately substituted this compound precursors. These reactions, often promoted by acid or metal catalysts, lead to the formation of new rings, thereby expanding the structural diversity of the imidazo[1,2-a]quinoline scaffold. For instance, derivatives of imidazo[1,2-a]quinoxaline (B3349733) have been synthesized through the intramolecular cyclization of a keto moiety onto an intracyclic nitrogen atom. nih.gov
One notable rearrangement is the Curtius rearrangement, which has been applied to quinoline-carboxylic acid derivatives to yield imidazoquinolines. acs.org This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate, followed by cyclization to form the fused imidazole (B134444) ring.
Decarboxylative Reactions and Their Utility in Imidazo[1,2-a]quinoline Synthesis
Decarboxylative reactions are valuable in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of imidazo[1,5-a]quinoline (B8571028) synthesis, a notable method involves an iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines under metal-free conditions. nih.govrsc.orgnih.gov This approach offers a straightforward route to the imidazo[1,5-a]quinoline core structure with moderate to good yields. rsc.orgnih.gov
The proposed mechanism for this transformation begins with the oxidation of 2-methylquinoline (B7769805) to quinoline-2-carbaldehyde. rsc.org This aldehyde then reacts with an α-amino acid to form an imine intermediate. rsc.org Subsequent N-iodination and decarboxylation at elevated temperatures generate a key intermediate that readily undergoes intramolecular nucleophilic attack to afford the final cyclized product. nih.govrsc.org This metal-free approach is particularly advantageous in pharmaceutical synthesis as it avoids metal contamination in the final products. nih.govrsc.org
A variety of α-amino acids can be employed in this reaction, leading to a range of substituted imidazo[1,5-a]quinolines. rsc.org The reaction conditions are typically mild, involving heating the reactants in a solvent like N,N-dimethylformamide (DMF) in the presence of iodine and a peroxide such as tert-butyl hydroperoxide (TBHP). rsc.org
Table 1: Examples of Imidazo[1,5-a]quinolines Synthesized via Decarboxylative Cyclization
| Entry | α-Amino Acid | Product | Yield (%) |
| 1 | Valine | 1-Isopropyl-imidazo[1,5-a]quinoline | 75 |
| 2 | Leucine | 1-Isobutyl-imidazo[1,5-a]quinoline | 72 |
| 3 | Phenylalanine | 1-Benzyl-imidazo[1,5-a]quinoline | 85 |
Data sourced from multiple studies to illustrate the scope of the reaction.
Diversification through Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst, is instrumental in diversifying the imidazo[1,2-a]quinoline scaffold. wikipedia.orgorganic-chemistry.org By introducing alkyne moieties, further functionalization and the construction of more complex molecules become possible.
The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org For the imidazo[1,2-a]quinoline system, a halogenated derivative, such as a bromo- or iodo-substituted imidazo[1,2-a]quinoline, is required as the coupling partner for the terminal alkyne. The reactivity of the halide is crucial, with iodides generally being more reactive than bromides. libretexts.org
The versatility of the Sonogashira coupling allows for the introduction of a wide array of alkyne-containing groups onto the imidazo[1,2-a]quinoline core. This strategy has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
Table 2: Representative Sonogashira Coupling Reactions on Halogenated Quinolines
| Entry | Halogenated Quinoline (B57606) | Alkyne | Catalyst System | Product |
| 1 | 2-Iodoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 2-(Phenylethynyl)quinoline |
| 2 | 3-Bromoquinoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-((Trimethylsilyl)ethynyl)quinoline |
| 3 | 4-Chloro-6-bromoquinoline | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI / Cs₂CO₃ | 6-Bromo-4-(hex-1-yn-1-yl)quinoline |
This table presents generalized examples of Sonogashira reactions on quinoline systems to illustrate the reaction's applicability.
Photochemical and Other Specialized Synthetic Manipulations
Photochemical reactions offer unique pathways for the functionalization of heterocyclic compounds like imidazo[1,2-a]pyridines and, by extension, imidazo[1,2-a]quinolines. These reactions, often initiated by visible light and a photocatalyst, can facilitate transformations that are difficult to achieve through traditional thermal methods. nih.gov
For instance, visible-light-promoted C-H trifluoroethylation of imidazo[1,2-a]pyridines has been successfully demonstrated using fac-[Ir(ppy)₃] as the photocatalyst. nih.gov This method allows for the direct introduction of a trifluoroethyl group at the C3 position of the imidazo[1,2-a]pyridine ring system. nih.gov Radical scavenger experiments suggest that these transformations proceed through a radical pathway. nih.gov
Another specialized manipulation involves the use of organophotocatalysts, such as Eosin-Y, to drive tandem decarboxylation-cyclization reactions. researchgate.net These methods can be used to construct C-N, C-O, and C-C bonds in a single operation under visible light irradiation. researchgate.net While these examples are primarily on the imidazo[1,2-a]pyridine scaffold, the principles can be extended to the analogous imidazo[1,2-a]quinoline system to achieve novel functionalizations.
Future Perspectives and Research Directions in Imidazo 1,2 a Quinoline 2 Carbaldehyde Chemistry
Exploration of Novel Sustainable Synthetic Routes
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on shifting the synthesis of imidazo[1,2-a]quinoline-2-carbaldehyde and its precursors away from conventional methods that often rely on harsh conditions or hazardous reagents. The principles of green chemistry are expected to be a major driver in the innovation of new synthetic pathways.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions is a promising strategy for improving efficiency and reducing waste. An MCR approach could potentially construct the imidazo[1,2-a]quinoline core and install the carbaldehyde functionality in a single, streamlined process.
Catalyst-Free Synthesis: Investigating reactions in greener solvent systems, such as deep eutectic solvents (DES), could enable catalyst-free synthesis, simplifying purification and minimizing metal contamination. semanticscholar.org For instance, a catalyst-free Groebke multicomponent reaction has been successfully employed for the synthesis of related imidazo[1,2-a]pyridines in a choline (B1196258) chloride-based deep eutectic solvent. semanticscholar.org
Metal-Free Cyclization: The development of metal-free methods, such as iodine-mediated decarboxylative cyclization, offers a sustainable alternative to transition-metal-catalyzed reactions for constructing similar fused imidazole (B134444) systems. rsc.org
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasonication can significantly accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods.
| Sustainable Approach | Potential Advantage for Synthesis | Relevant Precedent |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Groebke–Blackburn–Bienaymé process for imidazo[1,2-a]pyridin-chromones. |
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, potential for catalyst-free reactions. semanticscholar.org | Catalyst-free synthesis of imidazo[1,2-a]pyridines in Urea–choline chloride. semanticscholar.org |
| Metal-Free Catalysis | Avoids toxic heavy metals, simplifies product purification. rsc.org | Iodine-mediated synthesis of imidazo[1,5-a]quinolines. rsc.org |
| Energy-Efficient Methods | Reduced reaction times, lower energy consumption. | Microwave-assisted synthesis of fused 3-aminoimidazoles. researchgate.net |
Advanced Spectroscopic Characterization Techniques for Complex Derivatization
As synthetic chemists create increasingly complex derivatives from the this compound template, the need for sophisticated analytical techniques to unambiguously determine their structures becomes paramount. While standard methods like ¹H and ¹³C NMR, FT-IR, and mass spectrometry are foundational, future work will necessitate the adoption of more advanced spectroscopic and analytical tools. nih.govscirp.org
Future characterization efforts will likely involve:
Multinuclear NMR Spectroscopy: Employing NMR-active nuclei beyond ¹H and ¹³C (e.g., ¹⁵N) can provide invaluable data on the electronic environment of the nitrogen atoms within the heterocyclic core, offering deeper insight into bonding and reactivity.
Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments, such as HSQC, HMBC, and NOESY, will be crucial for elucidating the precise connectivity and spatial relationships of atoms in sterically crowded or isomeric derivatives.
Single-Crystal X-ray Diffraction: This technique provides the definitive, three-dimensional solid-state structure of crystalline derivatives. researchgate.net It is an indispensable tool for confirming stereochemistry, bond lengths, and angles, which are critical for structure-property relationship studies and computational modeling. mdpi.com
Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for determining absolute configuration and studying conformational preferences in solution.
Deeper Computational Insights into Reactivity and Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical phenomena. nih.gov Future research will leverage increasingly powerful computational methods to gain a more profound understanding of the electronic structure, reactivity, and reaction mechanisms associated with this compound.
Key computational research directions include:
Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reaction pathways. This allows for the identification of transition states and intermediates, providing a detailed, step-by-step picture of how transformations occur.
Reactivity Prediction: Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov This insight can guide the rational design of new reactions and derivatization strategies.
Spectroscopic Prediction: Calculating theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) can aid in the interpretation of experimental spectra and confirm the structures of newly synthesized compounds.
In Silico Design: Computational screening can be used to predict the properties of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of compounds with desired electronic or optical characteristics.
| Computational Method | Application in this compound Research | Expected Insight |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and spectroscopic properties. rsc.org | Understanding of reactivity, confirmation of reaction mechanisms, prediction of new properties. |
| Frontier Molecular Orbital (FMO) Analysis | Identification of HOMO and LUMO energy levels and distributions. nih.gov | Prediction of sites for nucleophilic/electrophilic attack and charge transfer properties. |
| Molecular Electrostatic Potential (MEP) | Mapping of electron density to identify charge distribution. nih.gov | Visualization of electron-rich and electron-poor regions, guiding reagent approach. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Prediction of optical properties for applications in materials science. |
Expansion of Applications in Non-Biological Chemical Fields
While imidazo-fused heterocycles have been extensively explored for their medicinal properties, the unique photophysical and electronic characteristics of the imidazo[1,2-a]quinoline core suggest significant potential in non-biological fields, particularly materials science. researchgate.net Future research is expected to pivot towards exploiting these properties.
Potential non-biological applications to be explored:
Organic Light-Emitting Diodes (OLEDs): Related compounds, such as imidazo[1,5-a]quinolines, are known to emit intense blue luminescence, a key property for emitter molecules in OLEDs. researchgate.netuni-giessen.de The imidazo[1,2-a]quinoline scaffold could be systematically modified to tune its emission wavelength, quantum yield, and stability for use in next-generation display and lighting technologies.
Chemical Sensors: The aldehyde group can be functionalized to create receptors for specific analytes. The quinoline (B57606) moiety's fluorescence could act as a signaling unit, where binding of an analyte causes a detectable change in the emission spectrum (e.g., "turn-on" or "turn-off" fluorescence), forming the basis for highly sensitive and selective chemical sensors.
Organic Dyes and Pigments: The extended π-conjugated system of the imidazo[1,2-a]quinoline core suggests that its derivatives could function as stable organic dyes. By introducing various electron-donating and electron-withdrawing groups, the absorption and emission properties could be tuned across the visible spectrum for applications in inks, coatings, and functional polymers.
Synergistic Approaches Combining Synthetic and Theoretical Methodologies
The most rapid and insightful advances in the chemistry of this compound will emerge from a close integration of synthetic and theoretical approaches. This synergistic workflow allows computational predictions to guide experimental design, and in turn, experimental results provide crucial benchmarks for refining theoretical models.
A future integrated research workflow would look like this:
Computational Design: Theoretical methods (as described in 7.3) are used to design a series of virtual derivatives of this compound with target properties (e.g., a specific emission wavelength for an OLED application).
Synthesis Prioritization: Based on the computational screening, the most promising candidates are selected for synthesis. Computational analysis of potential synthetic routes could also be performed to predict feasibility and potential side reactions.
Targeted Synthesis: Chemists then apply efficient and sustainable synthetic methods (as outlined in 7.1) to prepare the prioritized target molecules.
Advanced Characterization: The synthesized compounds are thoroughly characterized using a combination of spectroscopic and analytical techniques (as in 7.2) to confirm their structure and measure their actual properties.
Feedback Loop: The experimental data is compared with the initial theoretical predictions. researchgate.netuni-giessen.de Any discrepancies are used to refine the computational models, leading to more accurate predictions in the next cycle of design and synthesis. This iterative process accelerates the discovery of new functional molecules and deepens the fundamental understanding of their chemical behavior.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Imidazo[1,2-a]quinoline-2-carbaldehyde, and how do their yields compare?
- Methodological Answer: Two primary routes are documented:
- Oxidative dehydrogenation of Imidazo[1,2-a]quinoline-2-methanol using Mn(IV) oxide in dichloromethane (85% yield) .
- Direct synthesis from 2-dichloromethyl-imidazo[1,2-a]quinoline via hydrolysis, achieving ~90% yield under optimized conditions .
- Alternative methods include the Sandmeyer reaction for analogous imidazo-pyrimidine carbaldehydes, though yields vary based on substituent reactivity .
- Data Table:
| Route | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidative dehydrogenation | Mn(IV) oxide, CH₂Cl₂, 2h | 85% | |
| Hydrolysis of dichloro-derivative | Aqueous base, RT | 90% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR spectroscopy (¹H/¹³C) identifies aldehyde proton shifts (δ 9.8–10.2 ppm) and aromatic backbone signals .
- Mass spectrometry (MS) confirms molecular weight (e.g., m/z = 146.14 for C₈H₆N₂O) .
- X-ray crystallography resolves structural features like planarity and bond angles, as demonstrated for related imidazo-quinoxaline derivatives .
Q. What are the standard applications of this compound in drug discovery?
- Methodological Answer:
- Serves as a precursor for bioactive derivatives, such as imidazo[1,2-a]quinoxalines with antitumor activity .
- Functionalization at the aldehyde group enables synthesis of Schiff bases for antimicrobial agent development .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthesis yields (e.g., 51% vs. 90%)?
- Methodological Answer:
- Reaction optimization : Higher yields (90%) are achieved using dichloro intermediates due to reduced side reactions . Lower yields (51%) from alcohol oxidation may stem from incomplete conversion or byproduct formation .
- Kinetic studies (e.g., time-resolved NMR) can identify bottlenecks in alcohol-to-aldehyde oxidation .
Q. What structure-activity relationship (SAR) insights exist for this compound derivatives?
- Methodological Answer:
- Substituent effects : Electron-withdrawing groups at position 3 enhance antitumor activity (e.g., IC₅₀ < 10 μM in HeLa cells) .
- Aldehyde modification : Schiff bases with aryl amines show improved antimicrobial potency (MIC = 2–8 μg/mL against S. aureus) .
- Data Table:
| Derivative | Biological Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| 3-Nitro-substituted | Antitumor (HeLa) | 8.2 μM | |
| Benzylidene Schiff base | Antimicrobial (S. aureus) | 2 μg/mL |
Q. How to optimize reaction conditions for large-scale synthesis while minimizing environmental impact?
- Methodological Answer:
- Catalyst selection : Replace Mn(IV) oxide with recyclable Ru complexes to reduce heavy metal waste .
- Solvent choice : Use water-ethanol mixtures for hydrolysis steps to align with green chemistry principles .
Q. What computational methods are used to predict ADME-Tox profiles of derivatives?
- Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) identifies binding modes with targets like DNA gyrase .
- ADME prediction tools (e.g., SwissADME) evaluate lipophilicity (LogP = 2.1–3.5) and blood-brain barrier permeability .
Methodological Best Practices
- Synthetic Reproducibility : Document catalyst purity (e.g., >97% by HPLC ), solvent drying protocols, and inert atmosphere conditions .
- Biological Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing ) and include positive controls (e.g., adriamycin for cytotoxicity ).
- Data Reporting : Follow ICMJE guidelines for chemical characterization, including CAS numbers and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
